1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
Description
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-14-7-9-16(10-8-14)20-22-21-18-11-12-19(23-24(18)20)26-13-17(25)15-5-3-2-4-6-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZJAQDXKIKHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate hydrazine derivatives with suitable electrophiles to form the triazolopyridazine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, phase-transfer catalysis, and metal-mediated reactions can be employed to enhance the efficiency of the process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.
Antimicrobial Activity
Research indicates that derivatives of triazoles, including those related to 1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone, possess significant antimicrobial properties. For instance, compounds in this class have been shown to inhibit the growth of various bacteria and fungi effectively. A study demonstrated that triazole derivatives exhibited strong activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. Mechanistic studies indicate that these compounds may act by inhibiting key enzymes involved in cancer cell proliferation .
Anti-inflammatory Effects
Some studies have reported that triazole-containing compounds can exhibit anti-inflammatory properties. This activity is crucial for developing treatments for chronic inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The triazole and pyridazine rings in its structure allow it to bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Substitution at the ethanone moiety (e.g., morpholine or pyrrolidine) improves aqueous solubility, critical for pharmacokinetics .
- The p-tolyl group enhances steric bulk and may influence target binding affinity compared to pyridinyl or methyl substituents .
Pharmacological Activity
Triazolopyridazine derivatives exhibit diverse biological activities, as summarized below:
Comparative Insights :
- AZD5153: Unlike the target compound, AZD5153 employs a bivalent triazolopyridazine structure for dual bromodomain binding, achieving nanomolar IC50 values in BET inhibition assays .
- Lin28-1632 : The acetamide side chain in Lin28-1632 enables specific Lin28 protein binding, a feature absent in the phenyl- or morpholine-substituted analogs .
- Vebreltinib : Incorporates a difluoro-indazolyl group for kinase selectivity, contrasting with the simpler p-tolyl group in the target compound .
Yield Considerations :
- Thioether couplings typically achieve 60–80% yields, whereas cyclocondensation steps may vary (40–70%) depending on substituent steric effects .
Biological Activity
1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a compound belonging to the class of triazoles and thiadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key properties include:
- Molecular Weight : 304.40 g/mol
- LogP : 5.03 (indicating lipophilicity)
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The presence of the triazole and thiadiazole rings allows for potential interactions with enzymes and receptors involved in cellular signaling pathways. Specific mechanisms may include:
- Enzyme Inhibition : Potential inhibition of key enzymes such as cholinesterases.
- Antimicrobial Activity : Interaction with microbial targets leading to growth inhibition.
Antimicrobial Activity
Research has shown that compounds in the triazole family exhibit significant antimicrobial properties. A study evaluating various derivatives indicated that certain triazolo-thiadiazole compounds demonstrated potent activity against both bacterial and fungal strains. The IC50 values for these compounds ranged from 1.35 to 4.00 μM against Mycobacterium tuberculosis .
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines (e.g., HEK-293) revealed that many derivatives of triazoles and thiadiazoles are nontoxic at therapeutic concentrations . This suggests a favorable safety profile for further development.
Case Studies
- Case Study on Triazolo-Thiadiazole Derivatives :
- Crystal Structure Analysis :
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | IC50 (μM) | Activity Type |
|---|---|---|---|
| This compound | C17H16N4S | 1.35 - 4.00 | Antimicrobial |
| 1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline | C17H13N3 | 40.32 | Antitubercular |
| 2-(3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone | C12H12N4S | N/A | Antimicrobial |
Q & A
Q. Table 1. Example Kinase Inhibition Data for Analogous Compounds
| Compound | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Selectivity Index (VEGFR-2/c-Met) | Source |
|---|---|---|---|---|
| Analog A | 12 | 150 | 12.5 | |
| AZD5153 derivative | 8 | 320 | 40 |
(Basic) What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for triazolopyridazine) .
- HPLC-MS : Purity assessment (≥95% by reverse-phase C18 column, gradient elution with H₂O/ACN + 0.1% TFA) .
- Elemental Analysis : Confirmation of C, H, N, S content within ±0.4% theoretical values .
(Advanced) How can researchers resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for kinases versus off-targets (e.g., thrombin) .
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects with activity. For example, replacing benzamidine with triazolopyridazine in thrombin inhibitors abolishes activity (Ki > 300 μM), highlighting moiety-specific interactions .
- Cellular Context : Evaluate activity in relevant cell lines (e.g., HGF-stimulated c-Met signaling in cancer cells) to contextualize in vitro kinase data .
(Advanced) What in vitro and in vivo models are suitable for evaluating antiproliferative activity?
Methodological Answer:
- In Vitro :
- In Vivo :
(Basic) How is kinetic solubility assessed during lead optimization?
Methodological Answer:
-
Assay Protocol : Shake-flask method in PBS (pH 7.4) or simulated intestinal fluid (FaSSIF) at 25°C .
-
Analytical Detection : HPLC-UV quantification against a calibration curve.
-
Example Data :
Compound Kinetic Solubility (μM) Bioactivity (IC₅₀, nM) Lead Candidate 25 18 Methylated Analog 120 35 Source: Adapted from
(Advanced) What computational tools aid in predicting the binding mode of this compound to kinase targets?
Methodological Answer:
- Docking Studies : Use Schrödinger Glide or AutoDock Vina to model interactions with c-Met/VEGFR-2 ATP pockets. Key residues: Met1160 (c-Met), Lys868 (VEGFR-2) .
- MD Simulations : GROMACS or AMBER for stability analysis (≥100 ns trajectories) to assess hydrophobic interactions with the p-tolyl group .
- Free Energy Calculations : MM-GBSA to rank derivatives by predicted binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
